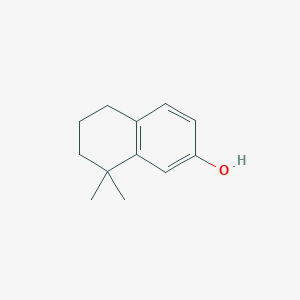

2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-

Description

Historical Context of Related Naphthol and Tetralin Derivatives in Organic Chemistry

The story of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- is rooted in the rich history of its parent structures: naphthalene (B1677914), naphthol, and tetralin. Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s, and its bicyclic aromatic structure was a subject of intense study in the nascent field of organic chemistry. wikipedia.org The introduction of a hydroxyl group onto the naphthalene ring gives rise to naphthols, which exist as two constitutional isomers: 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). These compounds have long been pivotal in the synthesis of dyes and dye intermediates. britannica.com For instance, 2-naphthol is a crucial precursor for numerous azo dyes and has also found use in the production of tanning agents and antioxidants. britannica.com

The partial hydrogenation of naphthalene yields tetralin (1,2,3,4-tetrahydronaphthalene), a versatile solvent and chemical intermediate. wikipedia.org The development of catalytic hydrogenation processes in the early 20th century made tetralin and its derivatives more accessible for various applications, including as a hydrogen-donor solvent in coal liquefaction. wikipedia.org The fusion of these two chemical entities—the hydroxyl functionality of naphthol and the saturated carbocyclic ring of tetralin—gives rise to the tetrahydronaphthol scaffold.

Significance of the Tetrahydro-8,8-dimethyl-2-Naphthalenol Scaffold in Academic Research

The true significance of the 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- scaffold in academic research lies in its potential applications in medicinal chemistry. The tetralin moiety is a recognized "privileged scaffold" in drug discovery, appearing in a wide array of biologically active compounds. researchgate.netnih.gov This structural motif is present in drugs with diverse therapeutic applications, including antidepressants like sertraline, as well as antifungal and anti-inflammatory agents. researchgate.net The incorporation of a tetralin ring can impart favorable pharmacokinetic properties to a molecule.

The introduction of gem-dimethyl groups at the 8-position of the tetralin ring is a key structural feature. While specific research on the 8,8-dimethyl-2-naphthalenol scaffold is limited, the strategic placement of gem-dimethyl groups is a well-established tactic in medicinal chemistry to enhance a compound's biological activity and metabolic stability. This substitution can induce a specific conformation, leading to improved binding to biological targets.

The combination of the phenolic hydroxyl group, which can participate in hydrogen bonding and act as a synthetic handle for further functionalization, with the lipophilic and conformationally influential gem-dimethyl substituted tetralin ring makes this scaffold an attractive target for the synthesis of novel bioactive molecules. Research on related tetralin derivatives has shown their potential as anticancer agents and acetylcholinesterase inhibitors. nih.govresearchgate.net

Scope and Research Objectives for Advanced Studies of the Compound

While dedicated studies on 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- are not extensively documented, the existing body of knowledge on related structures provides a clear roadmap for future research. Key objectives for advanced studies of this compound would include:

Development of Efficient Synthetic Routes: A primary goal would be to establish versatile and high-yielding synthetic pathways to access the 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- core and its derivatives. A potential synthetic strategy could be analogous to the synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol, which involves the reaction of phenol (B47542) with a substituted tetrahydrofuran (B95107) in the presence of a Lewis acid catalyst. prepchem.com

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the phenolic hydroxyl group and the aromatic ring would be crucial. This would enable the creation of a library of derivatives with diverse functionalities, which could then be screened for biological activity.

Biological Evaluation: Given the prevalence of the tetralin scaffold in pharmaceuticals, a key objective would be to assess the biological activity of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- and its derivatives. Screening for anticancer, anti-inflammatory, and neuroprotective activities would be a logical starting point. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers could establish clear structure-activity relationships. This would provide valuable insights into the molecular features required for a desired therapeutic effect and guide the design of more potent and selective compounds.

The exploration of the 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- scaffold holds considerable promise for the discovery of new chemical entities with valuable applications. As synthetic methodologies become more advanced and our understanding of the interplay between molecular structure and biological function deepens, this compound and its derivatives are poised to become an important area of investigation in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2)7-3-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDFAXFEHLLRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458663 | |

| Record name | 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94250-82-5 | |

| Record name | 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies

Retrosynthetic Analysis of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-

A formal retrosynthetic analysis of the target molecule, 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, suggests several potential disconnection strategies. The core tetralone backbone is a primary focus for disconnection. One common approach involves a Robinson annulation, which would build the second six-membered ring onto a pre-existing benzene (B151609) derivative.

Another logical disconnection is the cleavage of the C-C bonds within the saturated ring, leading back to simpler aromatic precursors. For instance, a Friedel-Crafts acylation or alkylation could be envisioned to append the necessary carbon framework to a phenolic starting material. The gem-dimethyl group on the saturated ring presents a specific challenge and opportunity for strategic bond formation.

A plausible retrosynthetic pathway could start by disconnecting the tetralin ring, leading back to a substituted benzene and a four-carbon side chain. The hydroxyl group on the aromatic ring can be considered a directing group for electrophilic aromatic substitution, which is a key consideration in planning the forward synthesis.

Classical Synthetic Routes and Their Mechanistic Investigations

While specific classical synthetic routes for 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- are not extensively documented in readily available literature, the synthesis of structurally related tetralones provides a framework for potential pathways. The synthesis of the isomeric 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol has been reported via a Friedel-Crafts reaction between phenol (B47542) and 2,2,5,5-tetramethyltetrahydrofuran (B83245) in the presence of aluminum chloride. A similar strategy could hypothetically be adapted for the target molecule, using an appropriately substituted precursor to achieve the desired 8,8-dimethyl substitution pattern.

The mechanism of such a Friedel-Crafts alkylation would involve the in-situ generation of a carbocation from the cyclic ether, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol. The regioselectivity of this reaction would be governed by the directing effects of the hydroxyl group of the phenol.

Another classical approach could involve the cyclization of a suitably substituted phenylbutyric acid derivative. This intramolecular Friedel-Crafts acylation, followed by reduction of the resulting ketone and dehydration/hydrogenation steps, is a well-established method for the synthesis of tetralones. The challenge in this approach for the target molecule would lie in the synthesis of the required precursor with the gem-dimethyl group at the appropriate position.

Modern Catalytic Approaches to Compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that could potentially be applied to the synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- with high efficiency and selectivity.

Asymmetric Catalysis for Enantioselective Synthesis

For the synthesis of chiral, non-racemic 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, asymmetric catalysis would be essential. While specific applications to this molecule are not reported, related asymmetric syntheses of tetralones often employ chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, asymmetric hydrogenation of a tetralone precursor using a chiral metal-phosphine complex could establish a stereocenter. Alternatively, an enantioselective Robinson annulation or a chiral Lewis acid-catalyzed cyclization could be explored.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed to construct the carbon skeleton of the precursor molecules. For example, a Suzuki coupling could be used to join an aryl boronic acid with a vinyl halide to form a styrenyl precursor, which could then undergo cyclization.

Biocatalytic Transformations

Biocatalysis offers a powerful tool for selective transformations. Enzymes such as lipases, hydrolases, or oxidoreductases could potentially be used for the enantioselective synthesis or resolution of chiral intermediates en route to the target molecule. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. This could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or supercritical fluids as reaction media.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

One example of a green chemistry approach relevant to this synthesis is the use of solid acid catalysts for Friedel-Crafts reactions, which can be more environmentally benign than traditional Lewis acids like aluminum chloride.

Optimization of Reaction Conditions and Yields

Consequently, the presentation of detailed research findings and data tables on the optimization of reaction parameters—such as catalyst selection, solvent effects, temperature adjustments, and reaction times to maximize the yield of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- —is not possible at this time. Further investigation into specialized chemical databases or future publications may be necessary to address this specific topic.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

For the related compound 5,6,7,8-Tetrahydro-2-naphthol , ¹H NMR data has been recorded at frequencies of 89.56 MHz and 399.65 MHz in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The spectra show characteristic signals for the aromatic and aliphatic protons. chemicalbook.com Similarly, ¹³C NMR data is available for this parent compound. prepchem.com

Table 1: Representative ¹H NMR Data for 5,6,7,8-Tetrahydro-2-naphthol chemicalbook.comsigmaaldrich.com

| Assignment | Chemical Shift (ppm) at 399.65 MHz |

|---|---|

| Aromatic H | 6.923 |

| Aromatic H | 6.586 |

| Aromatic H | 6.540 |

| Hydroxyl H | 4.75 |

| Aliphatic CH₂ | 2.691 |

| Aliphatic CH₂ | 1.761 |

Note: This interactive table provides representative data for the parent compound to illustrate typical chemical shifts.

For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, one would expect to see significant changes in the aliphatic region of the NMR spectrum. The introduction of the gem-dimethyl group at the C8 position would result in a prominent singlet in the ¹H NMR spectrum, integrating to six protons. The adjacent C7 methylene (B1212753) protons would likely appear as a triplet, and the C5 and C6 methylene protons would also show characteristic splitting patterns. The aromatic region would remain similar to the parent compound, showing signals for the three aromatic protons.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals for 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be valuable for determining the stereochemistry and preferred conformation of the molecule in solution.

Solid-State NMR Spectroscopy for Conformational Analysis

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation and packing of molecules in the crystalline state. For a molecule like 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, ssNMR could be used to study the conformation of the partially saturated ring and the orientation of the hydroxyl group in the solid phase. This technique is particularly powerful when single crystals suitable for X-ray crystallography are difficult to obtain.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- with high precision. This allows for the unambiguous determination of its molecular formula. The expected molecular formula is C₁₂H₁₆O, and HRMS would confirm this by providing a mass measurement accurate to several decimal places. For comparison, the molecular weight of the parent compound, 5,6,7,8-Tetrahydro-2-naphthol (C₁₀H₁₂O), is 148.20 g/mol . sigmaaldrich.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides detailed structural information. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, the fragmentation pattern would be expected to show characteristic losses. A prominent fragmentation pathway would likely involve the loss of a methyl group (a loss of 15 Da) from the gem-dimethyl group at the C8 position. Other fragmentations could involve cleavages of the aliphatic ring. Analysis of these fragmentation pathways helps to confirm the proposed structure. Mass spectral data, including fragmentation patterns, are available for the related compound 5,6,7,8-Tetrahydro-2-naphthol. mzcloud.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This analysis would confirm the conformation of the tetrahydro-naphthalene ring, which would likely adopt a half-chair conformation. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no crystallographic data exists for the target compound, studies on similar structures, such as derivatives of hexamethyl-tetrahydronaphthalene, show that the aliphatic ring can be disordered and typically adopts a half-chair conformation. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- |

| 5,6,7,8-Tetrahydro-2-naphthol |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, these techniques would provide characteristic vibrational frequencies corresponding to its distinct structural features.

Key Expected Vibrational Modes:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl (-OH) group. The position and shape of this band could offer insights into hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydro-naphthalene ring and the dimethyl groups would be observed below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond would likely be found in the 1200-1260 cm⁻¹ region.

Gem-dimethyl Group Vibrations: The presence of the 8,8-dimethyl group would give rise to characteristic bending vibrations, often seen as a doublet around 1360-1385 cm⁻¹.

A hypothetical data table of expected IR and Raman active modes is presented below, based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Aromatic C=C | Ring Stretching | 1450-1600 | Strong |

| -CH₂- | Scissoring | ~1465 | Medium |

| Gem-dimethyl | Bending | 1360-1385 (doublet) | Medium |

| Phenolic C-O | Stretching | 1200-1260 | Medium |

Conformational insights could be gained by analyzing subtle shifts in these vibrational frequencies, potentially aided by computational modeling to correlate specific conformations with their predicted vibrational spectra.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of chiral molecules. While 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- itself is not chiral, the introduction of a chiral center, for instance, through substitution on the saturated ring, would make it amenable to these analyses.

In a hypothetical chiral derivative, the chromophoric naphthalenol core would interact with the chiral center, leading to differential absorption of left and right circularly polarized light (CD) and a wavelength-dependent rotation of plane-polarized light (ORD). The resulting CD spectrum, with its characteristic positive and negative Cotton effects, could be used to assign the absolute configuration of the stereocenter by comparing the experimental spectrum with theoretical predictions from quantum chemical calculations.

Advanced Spectroscopic Techniques for Dynamic Studies

The study of molecular dynamics, such as conformational changes and intramolecular interactions, can be approached using advanced spectroscopic methods. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and time-resolved spectroscopy would be highly informative.

Dynamic NMR could be employed to study the conformational flexibility of the tetrahydronaphthalene ring. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for processes like ring inversion.

Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, could investigate the excited-state dynamics of the naphthalenol chromophore. Following excitation with a short laser pulse, the subsequent relaxation pathways, including fluorescence and non-radiative decay, could be monitored on femtosecond to nanosecond timescales. This would provide valuable information on how the substitution pattern, including the gem-dimethyl group, influences the photophysical properties of the molecule.

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group and the alkyl substituents of the fused ring. The hydroxyl group is a powerful ortho-, para-director, while the alkyl framework also directs electrophiles to the ortho and para positions.

In the case of this specific naphthalenol derivative, the positions ortho and para to the hydroxyl group are C1, C3, and C5. However, the C5 position is part of the fused aliphatic ring. Therefore, electrophilic attack is anticipated to occur predominantly at the C1 and C3 positions. The gem-dimethyl group at the C8 position is not expected to significantly influence the electronic effects on the aromatic ring but may exert some steric influence, potentially favoring substitution at the less hindered C1 position over the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration would likely yield a mixture of 1-nitro- and 3-nitro-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthol. Similarly, Friedel-Crafts acylation would be expected to introduce an acyl group at the C1 or C3 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol and 3-Nitro-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol |

| Bromination | Br₂, FeBr₃ | 1-Bromo-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol and 3-Bromo-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol and 3-Acyl-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenol |

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- is a versatile functional handle that can participate in a variety of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The nucleophilic character of the hydroxyl group allows for straightforward esterification and etherification reactions. Esterification can be achieved by reacting the naphthalenol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions, often with acid catalysis.

Etherification can be carried out, for example, through the Williamson ether synthesis. wikipedia.org This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | General Reaction | Reagents |

| Esterification | R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O | Carboxylic acid, Acid catalyst |

| Etherification (Williamson) | R-OH + Base → R-O⁻R-O⁻ + R'-X → R-O-R' + X⁻ | Strong base (e.g., NaH), Alkyl halide (R'-X) |

Oxidation and Reduction Pathways

The oxidation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- can lead to the corresponding tetralone. Specifically, the benzylic position of the tetrahydro naphthalene (B1677914) ring is susceptible to oxidation. Studies on related tetrahydronaphthalene derivatives have shown that reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the regioselective oxidation of the benzylic methylene (B1212753) group to a carbonyl group, yielding an α-tetralone. nih.gov In the context of the target molecule, this would likely result in the formation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2(3H)-one.

Reduction of the aromatic ring of naphthalenols is also a possible transformation, although it requires more forcing conditions than the hydrogenation of the isolated tetrahydro naphthalene ring.

Derivatization for Further Functionalization

The hydroxyl group serves as a key point for derivatization to introduce other functional groups. For instance, conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) would transform it into a good leaving group, enabling nucleophilic substitution reactions at the C2 position. This would allow for the introduction of a wide range of functionalities, such as amines, cyanides, or other carbon nucleophiles, thereby expanding the synthetic utility of the parent molecule.

Reactivity of the Tetrahydro Naphthalene Ring System

The saturated carbocyclic ring of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- can undergo both hydrogenation and dehydrogenation reactions, altering the saturation level of the bicyclic system.

Hydrogenation and Dehydrogenation Studies

The tetrahydro naphthalene ring system can be further hydrogenated to a decalin system under catalytic hydrogenation conditions. wikipedia.org Typical catalysts for this transformation include noble metals such as platinum and palladium on a carbon support, as well as nickel-based catalysts. mdpi.commdpi.comresearchgate.net The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. mdpi.commdpi.comresearchgate.net The stereochemistry of the resulting decalin would be influenced by the catalyst and reaction conditions.

Conversely, the tetrahydro naphthalene ring can be dehydrogenated to form the corresponding fully aromatic naphthalene derivative. This aromatization can be achieved using various dehydrogenation catalysts, such as palladium on carbon (Pd/C), often at high temperatures. mdpi.com The dehydrogenation process is endothermic. mdpi.com The presence of the gem-dimethyl group at the 8-position would be retained in the final naphthalene product.

Table 3: Hydrogenation and Dehydrogenation of the Tetrahydro Naphthalene Ring

| Reaction | Catalyst | Conditions | Product |

| Hydrogenation | Pt/C, Pd/C, Ni | H₂, high pressure, elevated temperature | 8,8-Dimethyldecahydronaphthalen-2-ol |

| Dehydrogenation | Pd/C | High temperature | 8,8-Dimethylnaphthalen-2-ol |

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies, isotopic labeling, and transition state analysis for key transformations involving 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, are not well-documented in peer-reviewed sources. The following sections represent a general overview of methodologies that would be applied to elucidate these mechanisms, should such studies be undertaken.

To date, no specific kinetic data for reactions involving 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- has been published. Kinetic studies would be instrumental in determining the rate laws and the influence of reactant concentrations, temperature, and catalysts on the reaction rates. This data is crucial for proposing and validating reaction mechanisms.

Table 1: Hypothetical Kinetic Data for a Transformation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-

| Experiment | Initial Concentration of Compound (M) | Initial Concentration of Reagent (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

| 3 | 0.10 | 0.20 | Data Not Available |

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, substituting specific hydrogen atoms with deuterium (B1214612) or carbon atoms with ¹³C could reveal the intramolecular or intermolecular nature of hydrogen or carbon shifts during a reaction, providing clear evidence for or against proposed mechanistic steps. However, no such studies have been reported for this specific compound.

The characterization of transition states is fundamental to understanding reaction mechanisms at a molecular level. Computational chemistry methods are often employed to model the geometry and energy of transition states. For a molecule like 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, theoretical calculations could predict the most likely pathways for reactions by comparing the activation energies of different possible transition states. Experimental validation of these theoretical models would be necessary. As of now, specific transition state analyses for reactions of this compound are not available in the literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and molecular properties of organic compounds. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, DFT calculations would typically be employed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles.

These calculations can also determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. Furthermore, properties like the dipole moment, polarizability, and electrostatic potential maps can be computed to understand intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical stability |

| Dipole Moment | - | Influences solubility and intermolecular forces |

| Molecular Electrostatic Potential | - | Maps regions of positive and negative charge |

Conformational Analysis and Energy Landscapes

The non-aromatic, saturated portion of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- allows for conformational flexibility. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule. The six-membered saturated ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable for similar cyclohexane (B81311) systems.

Theoretical studies on related molecules like α-tetralone have explored the conformational behavior of the tetralin ring system, often identifying envelope and half-chair conformations as key low-energy states. For the 8,8-dimethyl substituted naphthalenol, the bulky gem-dimethyl group would significantly influence the conformational equilibrium, likely favoring a conformation that minimizes steric strain. Computational methods can map the potential energy surface to identify energy minima corresponding to stable conformers and the transition states that separate them.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the experimental characterization of a molecule. For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, theoretical calculations can predict:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict NMR spectra, which helps in the assignment of experimental signals to specific atoms in the molecule.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the prediction of the IR and Raman spectra, providing a theoretical fingerprint of the molecule's vibrational modes.

These theoretical predictions, when compared with experimental data, can confirm the structure and provide a deeper understanding of the molecule's vibrational and electronic properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, an MD simulation could reveal how the molecule behaves in a solvent, how the flexible ring puckers and changes conformation over time, and how the hydroxyl group interacts with its environment. Such simulations are particularly useful for understanding how the molecule might interact with biological macromolecules, such as proteins or DNA.

In Silico Studies of Reaction Mechanisms and Pathways

In silico studies, which are computational simulations of chemical reactions, can be used to investigate the mechanisms and pathways of reactions involving 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For example, the reactivity of the hydroxyl group or the aromatic ring could be explored. Computational methods can model electrophilic aromatic substitution reactions or oxidation of the hydroxyl group, providing insights into the regioselectivity and stereoselectivity of such transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and then using statistical methods to find a mathematical relationship between these descriptors and an observed reactivity parameter.

For a class of compounds including 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction or the equilibrium constant. The molecular descriptors used in such a model could include electronic, steric, and thermodynamic properties calculated using computational methods.

Derivatization and Functionalization for Advanced Materials and Organic Synthesis

Synthesis of Novel Derivatives of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-

No published methods for the synthesis of novel derivatives starting from 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- were found.

Utilization as a Chiral Auxiliary or Ligand Precursor

There is no information on the use of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis.

Incorporation into Polymeric Systems

No studies describing the incorporation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- into polymeric systems as a monomer or functional additive have been reported.

Application as a Building Block in Complex Organic Synthesis

The application of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- as a foundational element or intermediate in the synthesis of more complex organic molecules is not documented.

Development of New Functional Materials (e.g., photoactive, electroactive, supramolecular)

There is no literature on the development of photoactive, electroactive, or supramolecular materials derived from 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating the target compound from complex mixtures, enabling accurate identification and quantification. The choice of technique depends on the compound's physicochemical properties, the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- due to its non-polar nature and phenolic functional group. A reverse-phase (RP) method is the most common approach.

Method development would typically involve the optimization of the stationary phase, mobile phase, and detection parameters.

Stationary Phase: A C18 or C8 bonded-silica column would provide effective retention and separation based on the compound's hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The gradient would start with a higher water concentration and transition to a higher organic concentration to elute the compound. To ensure good peak symmetry for the phenolic group, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to the mobile phase to suppress the ionization of the hydroxyl group. sielc.com

Detection: The naphthalene (B1677914) chromophore allows for sensitive detection using a UV-Vis detector, typically in the range of 220–280 nm.

| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 60 | 40 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 22.0 | 60 | 40 | 1.0 |

| 25.0 | 60 | 40 | 1.0 |

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. For enhanced volatility and improved peak shape, derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether may be employed. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural identification.

GC Conditions: A typical GC method would use a non-polar capillary column (e.g., DB-5ms) with helium as the carrier gas. A programmed temperature ramp from a lower initial temperature to a higher final temperature ensures efficient separation from other components.

Mass Spectrometry (MS): Electron Ionization (EI) is the standard ionization technique. The resulting mass spectrum for the underivatized compound would be expected to show a prominent molecular ion peak (m/z 190). Key fragmentation pathways would include the loss of a methyl group (CH₃•, -15 Da) to form a highly stable tertiary benzylic carbocation at m/z 175, which would be a characteristic and abundant fragment. Other fragments may arise from cleavage of the saturated ring.

| Parameter | Typical Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 190 |

| Key Fragment Ion | m/z 175 ([M-CH₃]⁺) |

While 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and is relevant for related chiral derivatives. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. chromatographyonline.commdpi.comteledynelabs.com

SFC offers several advantages over traditional normal-phase HPLC for chiral separations, including higher efficiency, significantly faster analysis times, and reduced consumption of toxic organic solvents, aligning with green chemistry principles. mdpi.com The separation is typically performed on chiral stationary phases (CSPs), where SFC can provide unique selectivity compared to LC. chromatographyonline.com

Hyphenated Techniques for Enhanced Analysis (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool that combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ekb.eg This technique is ideal for detecting and quantifying trace levels of the compound in complex matrices.

For 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, Electrospray Ionization (ESI) in negative ion mode would be effective, generating the deprotonated molecule [M-H]⁻ at m/z 189. In a tandem mass spectrometer, this precursor ion is isolated and fragmented to produce specific product ions. The quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument monitors the specific transition from the precursor ion to a product ion, providing exceptional selectivity and minimizing matrix interference. nih.gov

| Parameter | Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 189 ([M-H]⁻) |

| Collision Energy | Optimized to maximize product ion signal |

| Product Ion (Q3) | Hypothetical m/z 174 ([M-H-CH₃]⁻) or other stable fragment |

| Monitored Transition | 189 → 174 |

Spectrophotometric and Electrochemical Detection Methods

Beyond mass spectrometry, other detection methods can be coupled with chromatographic systems.

Spectrophotometric Detection: As used in HPLC-UV, this method relies on the absorption of ultraviolet light by the naphthalenol chromophore. It is a robust and widely used technique for quantification, although it is less selective than mass spectrometry.

Electrochemical Detection (ECD): The phenolic hydroxyl group in the molecule is electrochemically active and can be oxidized at a specific potential. When coupled with HPLC, an electrochemical detector can provide extremely high sensitivity for phenolic compounds, often reaching picogram levels. This makes it a valuable alternative for trace analysis when mass spectrometry is not available.

Quantification Methodologies in Non-Biological Matrices

Quantifying 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- in non-biological matrices such as environmental samples (water, soil) or industrial products requires a fully validated analytical method. GC-MS and LC-MS/MS are the preferred techniques due to their high selectivity and sensitivity.

The development of a robust quantitative method involves several key steps:

Sample Preparation: An efficient extraction protocol (e.g., solid-phase extraction for water or pressurized liquid extraction for soil) is developed to isolate the analyte from the matrix.

Internal Standard: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-), is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.

Calibration: A calibration curve is constructed by analyzing standards of known concentrations to establish the relationship between instrument response and analyte concentration.

Validation: The method is rigorously validated by assessing its linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). This ensures that the results are reliable and reproducible.

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Studies and Mechanisms

No studies on the photolytic degradation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- were found. Research on the photodegradation of the simpler compound, 2-naphthol (B1666908), suggests that it can be degraded by hydroxyl radicals under UV irradiation, but the specific mechanisms and resulting byproducts for the dimethylated tetrahydro- derivative remain uninvestigated.

Biodegradation Pathways and Microbial Metabolism

There is no available research on the biodegradation or microbial metabolism of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. While the biodegradation of naphthalene (B1677914) and some dimethylnaphthalenes has been studied, identifying specific microbial strains and enzymatic pathways, these pathways are highly dependent on the specific structure of the substrate. The unique combination of a hydroxylated and dimethylated tetralin structure in the target compound means its susceptibility to microbial attack is unknown.

Chemical Stability and Transformation in Environmental Compartments

Information regarding the chemical stability and transformation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- in environmental compartments such as water, soil, and air is not available. Its stability would be influenced by factors like pH, temperature, and the presence of other reactive species, but no experimental or theoretical data has been published on this topic.

Advanced Oxidation Processes for Environmental Remediation

No studies were found concerning the use of advanced oxidation processes (AOPs) for the remediation of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. While AOPs are known to be effective for the degradation of related compounds like 2-naphthol, the efficiency, reaction kinetics, and degradation byproducts for the target compound have not been investigated.

Interactions with Surfaces and Interfaces

Adsorption Studies on Solid Surfaces

There is no available scientific literature detailing the adsorption characteristics of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- on any solid surfaces. Consequently, no data on adsorption isotherms, kinetics, or the thermodynamic parameters of such processes can be provided. Research in this area would be necessary to understand how this molecule interacts with different materials, which could be relevant for applications in areas such as chromatography, catalysis, or surface modification.

Thin Film Formation and Characterization

Information regarding the formation of thin films incorporating 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- is not present in the reviewed literature. There are no documented studies on the deposition of this compound using techniques like physical vapor deposition, spin coating, or Langmuir-Blodgett methods. As a result, there is no data on the characterization of such films, including their thickness, morphology, or optical and electronic properties.

Self-Assembly Behavior

The self-assembly properties of 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- in solution or on surfaces have not been reported in scientific publications. Investigations into whether this molecule can form organized structures such as monolayers, micelles, or other supramolecular assemblies are absent from the current body of scientific knowledge. Understanding its self-assembly behavior would be crucial for its potential use in nanomaterials and molecular engineering.

Given the absence of specific research data for 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- in these areas, no data tables can be generated. Further experimental investigation is required to elucidate the surface and interfacial properties of this compound.

Lack of Publicly Available Research Data for 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl- Precludes In-Depth Analysis of Future Research Directions

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data for the chemical compound 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-. This scarcity of information prevents a detailed analysis of its future directions and emerging research avenues as requested.

While extensive information is available for the parent compound, 5,6,7,8-tetrahydro-2-naphthol, and other derivatives of tetralin, the explicit focus on the 8,8-dimethyl substituted variant as per the instructions cannot be fulfilled. The scientific community has not published research that would allow for a thorough and accurate discussion of the specified topics for this particular molecule.

General trends in the broader field of tetralin derivatives suggest a move towards more sustainable synthesis methods, including the use of supercritical fluids and novel catalytic systems. mdpi.comresearchgate.net Additionally, computational studies are increasingly being used to design and predict the properties of new derivatives for various applications. mdpi.com However, without specific data on 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-, any discussion would be speculative and not adhere to the required scientific accuracy.

Given the constraints to focus solely on the specified chemical compound and the absence of relevant research findings, it is not possible to generate the requested article.

Q & A

Q. What are the primary synthetic routes for 2-Naphthalenol, 5,6,7,8-tetrahydro-8,8-dimethyl-?

The compound can be synthesized via catalytic hydrogenation of β-naphthol derivatives under controlled pressure and temperature. For example, hydrogenation of 2-naphthol using palladium or platinum catalysts in a tetrahydrofuran (THF) solvent system can yield the tetrahydro derivative. Post-synthetic modifications, such as methylation at the 8,8-positions, require alkylating agents like methyl iodide in the presence of a strong base (e.g., NaH). Reaction progress should be monitored via thin-layer chromatography (TLC) and validated using NMR spectroscopy .

Q. How can researchers confirm the structural identity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR can resolve the hydroxyl group position, methyl substituents, and tetrahydronaphthalene backbone.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (CHO, MW 176.25) and fragmentation patterns.

- Infrared (IR) Spectroscopy: The O-H stretching vibration (~3200–3600 cm) and aromatic C-H bends provide functional group validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the stability considerations for this compound during storage?

The compound is sensitive to oxidation due to the phenolic hydroxyl group. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests using accelerated degradation studies (e.g., exposure to light, heat, or humidity) combined with HPLC purity analysis are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Conflicting toxicity findings (e.g., genotoxicity in erythrocytes vs. no acute toxicity in rodent models) may arise from differences in experimental models, concentrations, or metabolic activation. To address this:

- Conduct dose-response studies across multiple cell lines (e.g., HepG2 for liver metabolism, TK6 for genotoxicity).

- Use comet assays or γ-H2AX foci detection to quantify DNA damage.

- Compare results with structurally analogous compounds (e.g., 7-hydroxy tetraline derivatives) to identify substituent-specific effects .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets.

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes like cytochrome P450 to assess metabolic pathways.

- QSAR Modeling: Use datasets from PubChem or EPA DSSTox to correlate structural features (e.g., methyl groups, hydroxyl position) with observed bioactivity .

Q. How can the compound’s potential as a pharmaceutical intermediate be optimized?

- Stereoselective Synthesis: Employ chiral catalysts (e.g., BINAP-ruthenium complexes) to control stereochemistry at the 8,8-dimethyl positions.

- Derivatization: Introduce functional groups (e.g., amino or sulfonate) via electrophilic substitution to enhance solubility or target affinity.

- In Vitro ADME Screening: Assess permeability (Caco-2 assays), plasma protein binding, and metabolic stability using liver microsomes .

Q. What spectral techniques are critical for distinguishing this compound from its isomers?

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with reference standards.

- X-ray Crystallography: Resolve spatial arrangement of methyl and hydroxyl groups in the solid state.

- 2D NMR (COSY, NOESY): Map proton-proton coupling to differentiate between 5,6,7,8-tetrahydro and decahydro derivatives .

Q. How can researchers investigate the compound’s role in biochemical pathways?

- Metabolomic Profiling: Use C-labeled analogs to track incorporation into metabolic networks via LC-MS.

- Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or aromatase enzymes due to structural similarity to steroid-like molecules.

- Transcriptomic Analysis: Apply RNA-seq to identify gene expression changes in exposed cell models (e.g., MCF-7 breast cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.